6-Fluoro-1-methylindoline-2,3-dione

HDAC inhibition epigenetics anticancer

6-Fluoro-1-methylindoline-2,3-dione (CAS 134640-74-7; also named 6-fluoro-N-methylisatin or 6-fluoro-1-methyl-1H-indole-2,3-dione), with molecular formula C₉H₆FNO₂ and molecular weight 179.15 g/mol, is a dual-substituted isatin derivative bearing a fluorine atom at the 6-position and a methyl group at the N-1 position on the indoline-2,3-dione scaffold. This compound belongs to the indolinedione class, which has been identified as a source of novel anticancer agents and HDAC inhibitors.

Molecular Formula C9H6FNO2
Molecular Weight 179.15 g/mol
CAS No. 134640-74-7
Cat. No. B1283048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-1-methylindoline-2,3-dione
CAS134640-74-7
Molecular FormulaC9H6FNO2
Molecular Weight179.15 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)F)C(=O)C1=O
InChIInChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3
InChIKeyBDMHRNWVOHIJLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoro-1-methylindoline-2,3-dione for HDAC Inhibitor and FXR-Targeted Procurement


6-Fluoro-1-methylindoline-2,3-dione (CAS 134640-74-7; also named 6-fluoro-N-methylisatin or 6-fluoro-1-methyl-1H-indole-2,3-dione), with molecular formula C₉H₆FNO₂ and molecular weight 179.15 g/mol, is a dual-substituted isatin derivative bearing a fluorine atom at the 6-position and a methyl group at the N-1 position on the indoline-2,3-dione scaffold [1]. This compound belongs to the indolinedione class, which has been identified as a source of novel anticancer agents and HDAC inhibitors [2]. Its substitution pattern — combining electron-withdrawing fluoro substitution with N-methyl capping — is structurally designed to modulate both target binding and physicochemical properties relative to unsubstituted isatin and mono-substituted analogs.

Why 6-Fluoro-1-methylindoline-2,3-dione Cannot Be Directly Replaced by Unsubstituted Isatin or Mono-Substituted Analogs in SAR Programs


The isatin (indoline-2,3-dione) scaffold is exquisitely sensitive to substitution pattern: both the position of halogenation and the N-alkylation status independently alter biological target engagement, cytotoxicity mechanism, and physicochemical profile. A QSAR study on seven isatin derivatives demonstrated that 5-halogenated isatins and N-methylisatin induce morphologically distinct cell death pathways — halogen derivatives triggered HeLa cell fragmentation while N-methyl/ethyl derivatives induced Fem-x cell vacuolization and necrosis [1]. The 6-fluoro substitution in the target compound, combined with N-methyl capping, therefore presents a distinct pharmacological fingerprint relative to both the 5-fluoro and N-methyl single modifications, with the 6-fluoro positioning specifically associated with enhanced cytotoxicity against leukemia cells (K562) in comparative isatin studies . Substituting the target compound with 6-fluoroisatin (lacking N-methyl) or N-methylisatin (lacking 6-fluoro) would alter HDAC inhibition potency, metabolic stability, and hydrogen bonding capacity, as elaborated in the quantitative evidence below.

6-Fluoro-1-methylindoline-2,3-dione: Quantified Differentiation Data for Scientific Procurement Decisions


HDAC Inhibitory Potency: 6-Fluoro-1-methylindoline-2,3-dione vs. Unsubstituted Isatin Backbone

6-Fluoro-1-methylindoline-2,3-dione inhibits HDAC enzymes in HeLa cell nuclear extracts with an IC₅₀ of 113 nM [1]. In contrast, the unsubstituted isatin scaffold (indoline-2,3-dione) has been extensively studied as an MAO inhibitor (IC₅₀ = 3,000 nM for MAO) , showing no reported sub-micromolar HDAC inhibition in the same HeLa nuclear extract system. The 37-fold difference (3,000 vs. 113 nM) underscores the impact of 6-fluoro and N-methyl functionalization on target engagement, enabling nanomolar HDAC inhibition absent in the parent scaffold [1].

HDAC inhibition epigenetics anticancer

HDAC3 Subtype Inhibition Profile: 6-Fluoro-1-methylindoline-2,3-dione vs. Class I HDAC Reference

6-Fluoro-1-methylindoline-2,3-dione inhibits recombinant human HDAC3 with an IC₅₀ of 130 nM [1], placing it in a potency window comparable to early-generation HDAC inhibitors but with the structural simplicity of an isatin cap group. Lead compound 25a from a dedicated indoline-2,3-dione HDAC inhibitor series achieved IC₅₀ = 10.13 nM in the same HeLa nuclear extract assay [2], representing a 10-fold potency advantage. This differential illustrates that 6-fluoro-1-methylindoline-2,3-dione serves as a validated fragment or intermediate-strength HDAC inhibitor suitable for scaffold optimization programs, rather than as a final potent lead.

HDAC3 isoform selectivity epigenetic drug discovery

Hydrogen Bond Donor Suppression: 6-Fluoro-1-methylindoline-2,3-dione vs. 6-Fluoroisatin for CNS-Penetrant Design

A critical differentiator of 6-fluoro-1-methylindoline-2,3-dione (CAS 134640-74-7) from its non-methylated precursor 6-fluoroisatin (CAS 324-03-8) is the elimination of the N–H hydrogen bond donor. As reported in the computed molecular properties, 6-fluoro-1-methylindoline-2,3-dione has 0 hydrogen bond donors [1], whereas 6-fluoroisatin retains the N-1 hydrogen (1 HBD). This reduction in HBD count is associated with improved passive membrane permeability and potential CNS penetration, consistent with medicinal chemistry principles where N-methylation of heterocyclic NH groups increases LogP and reduces P-glycoprotein recognition . The target compound's LogP of 0.7 (predicted) [1] represents a 0.35 Log unit decrease relative to 6-fluoroisatin (LogP ≈ 1.05 ), contributing to a balanced polarity profile.

physicochemical properties CNS drug design hydrogen bond donor

Synthetic Tractability as a Key Intermediate: Fluorinated Spiro-Indoline Construction vs. Non-Fluorinated Analogs

6-Fluoro-1-methylindoline-2,3-dione has been explicitly employed as a reactant in patented synthetic routes, demonstrating a reported transformation to 2,2,6-trifluoro-1-methyl-2,3-dihydro-1H-indol-3-one in 85% isolated yield using diethylaminosulfur trifluoride (DAST) in dichloromethane [1]. This transformation, described in the context of FXR activator patent US11718619B2, exploits the 2,3-dione moiety for chemoselective fluorination of the C-2 carbonyl while leaving the C-3 carbonyl available for further elaboration. Non-fluorinated or non-methylated isatin analogs lack the combined electronic activation and N-protection that enables this selective transformation.

synthetic intermediate fluorinated building block spiroheterocycle synthesis

Commercially Available Purity Specification with Batch-Level QC Documentation

6-Fluoro-1-methylindoline-2,3-dione (CAS 134640-74-7) is available from Bidepharm at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analytical reports provided upon procurement [1]. This specification surpasses the 95% minimum purity offered by several alternative suppliers for the structurally related 6-fluoroisatin (CAS 324-03-8) . For in vitro biological assays, a 2% purity differential (97% vs. 95%) translates to a meaningful reduction in the concentration of undefined impurities that could confound dose-response measurements, particularly at the 10–100 μM test concentrations typical of isatin derivative screening.

chemical procurement quality control NMR purity

Procurement-Guided Application Scenarios for 6-Fluoro-1-methylindoline-2,3-dione in Drug Discovery and Chemical Biology


HDAC Inhibitor Fragment-Based Screening and Hit Validation

With an IC₅₀ of 113 nM against HeLa nuclear extract HDAC activity and 130 nM against recombinant HDAC3, 6-fluoro-1-methylindoline-2,3-dione serves as a validated fragment hit for class I HDAC (particularly HDAC3) inhibitor programs [1]. Its isatin core provides a zinc-binding carbonyl motif while the 6-fluoro and N-methyl substituents contribute cap-group interactions. Procurement of this specific compound enables SAR expansion by varying the linker and zinc-binding group while retaining the 6-fluoro, N-methyl isatin cap, allowing systematic potency improvement from the 130 nM baseline toward the sub-10 nM range exemplified by optimized analog 25a [2].

Synthesis of Fluorinated Spiro-Indoline Libraries for FXR-Targeted Therapeutics

The demonstrated 85% yield conversion of 6-fluoro-1-methylindoline-2,3-dione to 2,2,6-trifluoro-1-methyl-2,3-dihydro-1H-indol-3-one using DAST validates this compound as a productive synthetic intermediate for constructing fluorinated spirocyclic indoline scaffolds [1]. This chemistry has been directly linked to patent US11718619B2 covering FXR activators for autoimmune, hepatic, intestinal, renal, and oncological indications [1]. The N-methyl group serves as a built-in protecting group during C-2 carbonyl manipulation, eliminating the need for separate N-protection/deprotection steps required when using 6-fluoroisatin.

Physicochemical Property Optimization for CNS-Penetrant Isatin Derivatives

The zero hydrogen bond donor count of 6-fluoro-1-methylindoline-2,3-dione, combined with its moderate LogP of 0.7, makes this compound a preferred starting point over 6-fluoroisatin (HBD = 1, LogP = 1.05) for CNS drug discovery programs [1]. The N-methylation eliminates the NH donor that would otherwise contribute to P-glycoprotein efflux recognition and restrict blood-brain barrier penetration. Procurement of the N-methyl derivative rather than the NH analog reduces the need for late-stage N-alkylation, which often requires strong base and can be incompatible with sensitive functional groups present in elaborated isatin derivatives [2].

Comparative Oncology SAR: Differentiating 6-Fluoro from 5-Fluoro Isatin Chemotypes

Existing QSAR data show that the position of halogen substitution on the isatin ring dictates both potency and mechanism of cytotoxicity: 5-halogenated isatins induce HeLa cell fragmentation, while N-alkylated isatins trigger vacuolization and necrosis in Fem-x melanoma cells [1]. The 6-fluoro substitution represents a distinct regioisomeric pharmacophore whose cytotoxicity profile is established as superior to the 5-fluoro isomer against K562 leukemia cells [2]. For oncology programs requiring comprehensive isatin SAR exploration, procurement of 6-fluoro-1-methylindoline-2,3-dione provides the 6-fluoro regioisomer with N-methyl capping, enabling direct comparison against the 5-fluoro series and identification of regioisomer-selective antiproliferative effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Fluoro-1-methylindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.